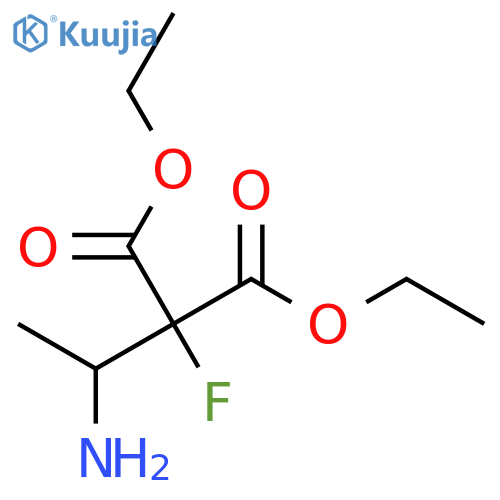Cas no 2445784-58-5 (1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate)

2445784-58-5 structure
商品名:1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
CAS番号:2445784-58-5
MF:C9H16FNO4
メガワット:221.226046562195
MDL:MFCD32691807
CID:5668939
PubChem ID:155821420
1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate 化学的及び物理的性質
名前と識別子
-
- 2445784-58-5
- 1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
- EN300-26865021
- 1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
-
- MDL: MFCD32691807
- インチ: 1S/C9H16FNO4/c1-4-14-7(12)9(10,6(3)11)8(13)15-5-2/h6H,4-5,11H2,1-3H3
- InChIKey: RIPDHUPWZWRIMS-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)OCC)(C(=O)OCC)C(C)N
計算された属性
- せいみつぶんしりょう: 221.10633615g/mol
- どういたいしつりょう: 221.10633615g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26865021-1g |
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate |
2445784-58-5 | 1g |
$914.0 | 2023-09-11 | ||
| Enamine | EN300-26865021-0.05g |
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate |
2445784-58-5 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
| Enamine | EN300-26865021-0.5g |
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate |
2445784-58-5 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
| Enamine | EN300-26865021-1.0g |
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate |
2445784-58-5 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
| Enamine | EN300-26865021-2.5g |
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate |
2445784-58-5 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
| Enamine | EN300-26865021-10.0g |
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate |
2445784-58-5 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
| Enamine | EN300-26865021-10g |
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate |
2445784-58-5 | 10g |
$3929.0 | 2023-09-11 | ||
| Enamine | EN300-26865021-5g |
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate |
2445784-58-5 | 5g |
$2650.0 | 2023-09-11 | ||
| Enamine | EN300-26865021-0.1g |
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate |
2445784-58-5 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
| Enamine | EN300-26865021-5.0g |
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate |
2445784-58-5 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 |
1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
2445784-58-5 (1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate) 関連製品
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
